![molecular formula C27H28N6O2S B2545814 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 1223957-45-6](/img/no-structure.png)

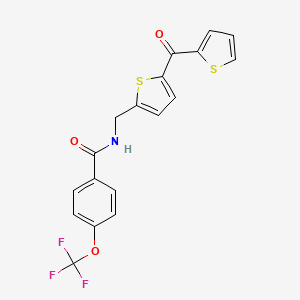

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

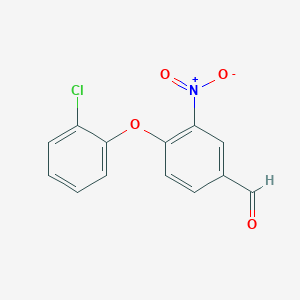

The compound is a complex organic molecule with several functional groups. It contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound. These types of compounds are often used in medicinal chemistry due to their ability to bind to various biological targets .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through multicomponent reactions . The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core can be functionalized at various positions to introduce different groups .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core itself is a fused ring system containing nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core could potentially undergo various substitution reactions .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs) and Delayed Fluorescence Emitters

- Significance : Researchers have used TTT-PXZ in solution-processed OLEDs, resulting in impressive performance. These OLEDs achieve an external quantum efficiency (EQE) as high as 6.2% .

Adenosine Receptor Probes and Multi-Target Ligands

- Significance : The ability to create multi-target ligands and receptor-specific probes is crucial for drug discovery and personalized medicine .

Anti-Cancer Agents Targeting c-Met Kinase

Mechanism of Action

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol, which is synthesized from 4-butoxyaniline and 2-chloro-5-nitrobenzoic acid. The second intermediate is N-(2,6-dimethylphenyl)acetamide, which is synthesized from 2,6-dimethylaniline and acetic anhydride. These two intermediates are then coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form the final product, 2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide.", "Starting Materials": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "DMF", "amount": "solvent" }, { "name": "DMSO", "amount": "solvent" }, { "name": "NaHCO3", "amount": "base" }, { "name": "NaCl", "amount": "salt" } ], "Reaction": [ { "step": "Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "conditions": "DMF solvent, NaHCO3 base, 100°C temperature", "reagents": [ { "name": "4-butoxyaniline", "amount": "1 equivalent" }, { "name": "2-chloro-5-nitrobenzoic acid", "amount": "1 equivalent" }, { "name": "NaHCO3", "amount": "base" } ], "product": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol" }, { "step": "Synthesis of N-(2,6-dimethylphenyl)acetamide intermediate", "conditions": "DMSO solvent, 100°C temperature", "reagents": [ { "name": "2,6-dimethylaniline", "amount": "1 equivalent" }, { "name": "acetic anhydride", "amount": "1.5 equivalents" } ], "product": "N-(2,6-dimethylphenyl)acetamide" }, { "step": "Coupling of intermediates to form final product", "conditions": "DMF solvent, EDC and NHS coupling agents, room temperature", "reagents": [ { "name": "pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl thiol intermediate", "amount": "1 equivalent" }, { "name": "N-(2,6-dimethylphenyl)acetamide intermediate", "amount": "1 equivalent" }, { "name": "1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)", "amount": "1.2 equivalents" }, { "name": "N-hydroxysuccinimide (NHS)", "amount": "1.2 equivalents" }, { "name": "NaCl", "amount": "salt" } ], "product": "2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide" } ] } | |

CAS RN |

1223957-45-6 |

Product Name |

2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide |

Molecular Formula |

C27H28N6O2S |

Molecular Weight |

500.62 |

IUPAC Name |

2-[[11-(4-butoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C27H28N6O2S/c1-4-5-15-35-21-11-9-20(10-12-21)22-16-23-26-29-30-27(32(26)13-14-33(23)31-22)36-17-24(34)28-25-18(2)7-6-8-19(25)3/h6-14,16H,4-5,15,17H2,1-3H3,(H,28,34) |

InChI Key |

HEIUPFZWEYSKLC-UHFFFAOYSA-N |

SMILES |

CCCCOC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)NC5=C(C=CC=C5C)C)C3=C2 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(Azepan-1-yl)propyl]amino}-6,7-dimethoxy-1,2-dihydroquinazoline-2-thione](/img/structure/B2545731.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2545733.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1-(2-chlorophenyl)-N-methylmethanesulfonamide](/img/structure/B2545736.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2,7-Diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2545740.png)

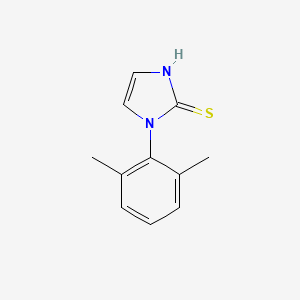

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

![5-[2-(2-methylphenyl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B2545746.png)